2-(3-Methyl-1,2,4-thiadiazol-5-yl)-1-phenylethanone
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Overview
Description
2-(3-Methyl-1,2,4-thiadiazol-5-yl)-1-phenylethanone is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 2-(3-Methyl-1,2,4-thiadiazol-5-yl)-1-phenylethanone typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with appropriate reagents. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol at room temperature, leading to the formation of the desired product .
Chemical Reactions Analysis
2-(3-Methyl-1,2,4-thiadiazol-5-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methyl-1,2,4-thiadiazol-5-yl)-1-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer, antidiabetic, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-thiadiazol-5-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
2-(3-Methyl-1,2,4-thiadiazol-5-yl)-1-phenylethanone can be compared with other thiadiazole derivatives, such as:
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: A precursor in the synthesis of the target compound.
1,3,4-Thiadiazole derivatives: Known for their diverse biological activities, including anticancer, antidiabetic, and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
CAS No. |
88091-02-5 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-thiadiazol-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C11H10N2OS/c1-8-12-11(15-13-8)7-10(14)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
XHLVMRKZTBIILV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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